molecular formula C21H25NO B14182865 Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone CAS No. 922529-81-5

Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone

Cat. No.: B14182865
CAS No.: 922529-81-5
M. Wt: 307.4 g/mol
InChI Key: CMTVYMTWBKYXNS-UHFFFAOYSA-N
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Description

Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the cyclohexyl and dimethylamino groups. Common synthetic routes include:

    Friedel-Crafts Acylation: This method involves the acylation of biphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reductive Amination:

Industrial Production Methods

Industrial production of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone can be compared with other similar compounds, such as:

    Cyclohexyl(4-(dimethylamino)phenyl)methanone: Similar structure but with a different substitution pattern on the biphenyl moiety.

    2-(1-(Dimethylamino)cyclohexyl)-1,1-diphenyl-1-ethanol hydrochloride: Contains a cyclohexyl and dimethylamino group but with an additional diphenyl moiety and an alcohol group.

Properties

CAS No.

922529-81-5

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

cyclohexyl-[2-[4-(dimethylamino)phenyl]phenyl]methanone

InChI

InChI=1S/C21H25NO/c1-22(2)18-14-12-16(13-15-18)19-10-6-7-11-20(19)21(23)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3

InChI Key

CMTVYMTWBKYXNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3CCCCC3

Origin of Product

United States

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